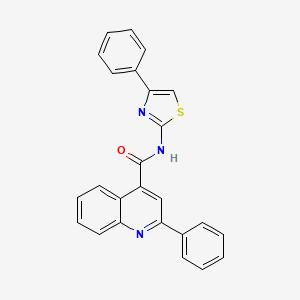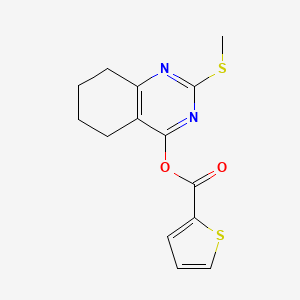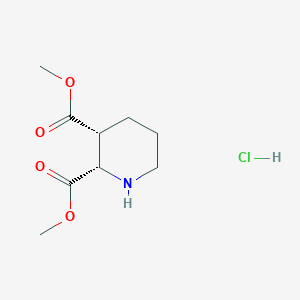
Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate;hydrochloride
カタログ番号:
B2849336
CAS番号:
2636647-93-1
分子量:
237.68
InChIキー:
JXTKISONLYCSND-HHQFNNIRSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of piperidine, a heterocyclic organic compound . It’s likely to have a complex structure due to the presence of the piperidine ring and the dimethyl dicarboxylate groups .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, has been reported .Molecular Structure Analysis
The molecular structure of similar compounds often involves a piperidine ring, which is a six-membered ring with one nitrogen atom . The (2S,3R) designation indicates the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and involve multiple steps . For example, (2S, 3R)-2-bromo-2,3-diphenylbutane only forms (Z)-2,3-diphenyl-2-butene as a product of E2 elimination .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, 2,3-Dimethylpentane is a colorless flammable compound; under common ambient conditions, it is a mobile liquid, less dense than water .科学的研究の応用
Pharmacological Effects and Drug Metabolism
- HIV-1 Protease Inhibitor Metabolism : A study on L-735,524, a potent HIV-1 protease inhibitor undergoing clinical evaluation, revealed insights into the drug's metabolism, identifying major metabolic pathways and metabolites in human urine. This research contributes to understanding the pharmacokinetics of such inhibitors, highlighting the relevance of studying specific chemical modifications for enhancing drug efficacy and safety (Balani et al., 1995).
Neurological Applications
- Parkinsonism and Neurotoxicity : Research on the neurotoxic effects of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), a compound structurally related to piperidine, underscores the importance of chemical structure in determining neurological outcomes. This study is pivotal for understanding the mechanisms leading to Parkinsonism and for developing therapeutic strategies against neurodegenerative diseases (Hansen J N Van et al., 1983).
Environmental and Occupational Health
- Pesticide Exposure and Health Effects : A cross-sectional study in South Australia on the exposure of preschool children to organophosphorus and pyrethroid pesticides, which share common chemical functionalities with piperidine derivatives, highlights the environmental and health implications of such compounds. The research aimed to understand the extent of environmental exposure and its potential neurotoxic effects, contributing to public health policy development (Babina et al., 2012).
Chemical Safety and Toxicology
- Toxicology of Phenothiazine Drugs : The study of metabolites from phenothiazine drugs, involving piperazine and dimethylamino substitutions, provides insights into the metabolic fate and potential toxicological effects of these compounds. Understanding the degradation pathways and identifying urinary biotransformation products are crucial for assessing the safety profiles of related chemical entities (Breyer et al., 1974).
作用機序
Safety and Hazards
特性
IUPAC Name |
dimethyl (2S,3R)-piperidine-2,3-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4.ClH/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTKISONLYCSND-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN[C@@H]1C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimid...
Cat. No.: B2849253
CAS No.: 863460-17-7
ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1...
Cat. No.: B2849254
CAS No.: 868224-09-3
2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-y...
Cat. No.: B2849258
CAS No.: 680214-03-3
11-amino-15-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-oxa-12...
Cat. No.: B2849260
CAS No.: 1401661-99-1
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2849253.png)
![ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2849254.png)
![2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B2849258.png)
![11-amino-15-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraene-9,14,16-trione](/img/structure/B2849260.png)
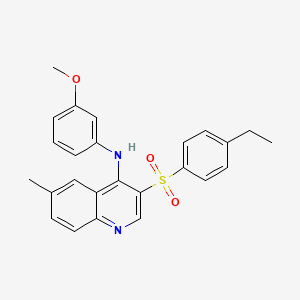
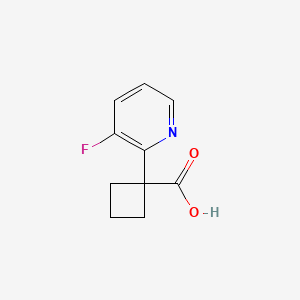
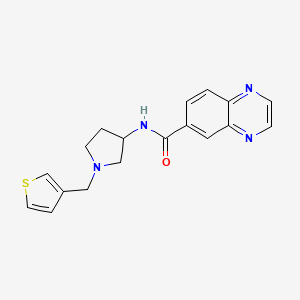
![3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[4-(2-Chloroanilino)piperidin-1-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2849269.png)

